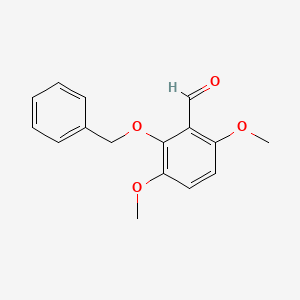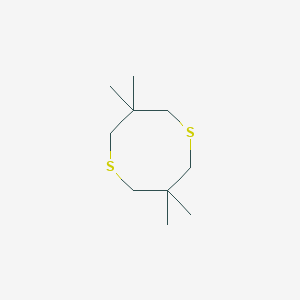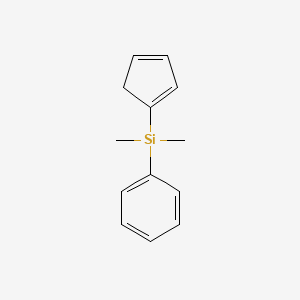
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane is an organosilicon compound that features a cyclopentadienyl ring bonded to a silicon atom, which is further substituted with dimethyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with chlorodimethylphenylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Materials Science: The compound is utilized in the development of silicon-based materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule or as a component in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The cyclopentadienyl ring can participate in π-π interactions, enhancing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-1,3-dien-1-ylmethyl 2-methylprop-2-enoate: This compound features a similar cyclopentadienyl ring but with different substituents, leading to variations in reactivity and applications.
Cyclopenta-1,3-dien-1-ol: This compound has a hydroxyl group instead of the silicon-based substituents, resulting in different chemical properties and uses.
Uniqueness
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane is unique due to the presence of both silicon and phenyl groups, which impart distinct electronic and steric effects. These features make it a versatile compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
257619-10-6 |
|---|---|
Formule moléculaire |
C13H16Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C13H16Si/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-10H,11H2,1-2H3 |
Clé InChI |
VIWXDKJLOKGMKE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)
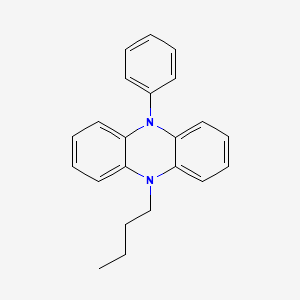
![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
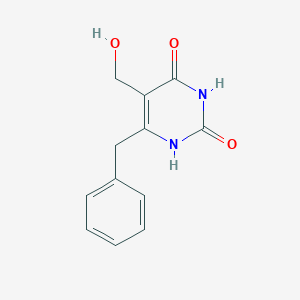
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
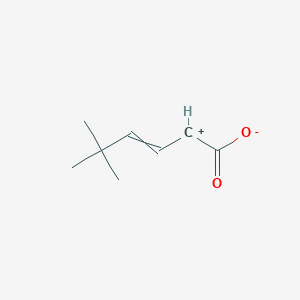
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
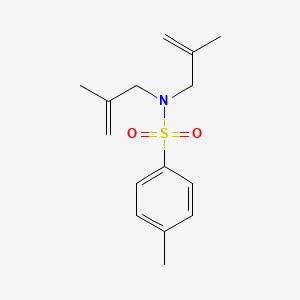
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
